Calcium tetrafluoroborate

Overview

Description

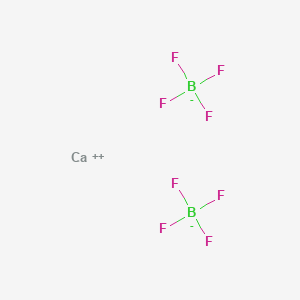

Calcium tetrafluoroborate (chemical formula: B₂CaF₈; CAS No. 13814-93-2) is an inorganic compound classified under fluoroborate salts. It is hygroscopic and water-soluble, with a molecular weight of 213.69 g/mol . Structurally, it consists of a calcium cation (Ca²⁺) coordinated with two tetrafluoroborate ([BF₄]⁻) anions. Its synthesis typically involves reactions between calcium salts and fluoroboric acid (HBF₄), though specific preparative methods are sparsely documented in accessible literature .

Industrial applications of this compound include its use as a catalyst or electrolyte in specialized electrochemical processes. However, its hygroscopic nature necessitates careful storage under controlled conditions to prevent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium tetrafluoroborate can be synthesized through the reaction of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with tetrafluoroboric acid (HBF₄). The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{CaCO}_3 + 2\text{HBF}_4 \rightarrow \text{Ca(BF}_4\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium salts with tetrafluoroboric acid under controlled conditions. The process involves careful monitoring of temperature and pH to ensure high yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the tetrafluoroborate anion is replaced by other anions.

Complex Formation: It can form complexes with various metal ions, enhancing its utility in different chemical processes.

Common Reagents and Conditions:

Reagents: Common reagents include tetrafluoroboric acid, calcium carbonate, and calcium hydroxide.

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Calcium Fluoride (CaF₂): A common product formed when this compound reacts with fluoride sources.

Complexes: Various metal-tetrafluoroborate complexes are formed depending on the reacting metal ions.

Scientific Research Applications

Electrolytes in Lithium-Ion Batteries

Calcium tetrafluoroborate is increasingly being studied as an additive in lithium-ion battery electrolytes. Its incorporation can enhance the electrochemical performance of the batteries, particularly under high-voltage conditions.

- Cyclical Stability : Research indicates that adding Ca(BF₄)₂ to the electrolyte improves the cyclical stability of lithium-ion batteries. This is achieved by forming a protective layer on the electrode surface, which reduces impedance and enhances structural stability during operation .

- Composite Electrolytes : The compound can be utilized in composite electrolytes, where it contributes to improved ionic conductivity and overall battery performance. The preparation methods are noted to be simple and cost-effective, making it suitable for industrial applications .

Calcium-Ion Batteries

This compound has also been investigated for use in calcium-ion batteries, which are emerging as a promising alternative to lithium-ion systems due to their potential for lower costs and higher energy density.

- Room-Temperature Electrolytes : Studies have demonstrated that solutions of this compound exhibit desirable properties for room-temperature calcium batteries. These include high ionic conductivity (>8 mS cm⁻¹) and a wide electrochemical stability window, making them suitable for efficient energy storage applications .

- Reversible Ca Deposition : The compound facilitates reversible calcium deposition at room temperature, which is crucial for the functionality of calcium-ion batteries. This property allows for efficient cycling and longevity of the battery systems .

Research Findings and Case Studies

Several studies have documented the effectiveness of this compound in various battery systems:

Mechanism of Action

The mechanism of action of calcium tetrafluoroborate involves the interaction of the calcium cation with various biological and chemical systems. The tetrafluoroborate anion acts as a weakly coordinating anion, making it useful in stabilizing reactive cations in solution. This property is particularly valuable in catalysis and complex formation.

Comparison with Similar Compounds

Comparison with Similar Tetrafluoroborate Compounds

The properties and applications of calcium tetrafluoroborate are best understood through comparison with analogous tetrafluoroborate salts. Below is a detailed analysis:

Sodium Tetrafluoroborate (NaBF₄)

- Formula: NaBF₄; Molecular Weight: 109.79 g/mol; CAS No.: 13755-29-8 .

- Solubility : Highly soluble in water (55 g/100 mL at 25°C) .

- Applications : Used in metal plating, as a flux in glass manufacturing, and as a precursor for boron-containing materials.

- Safety : Fluoride ions released in aqueous solutions can cause hypocalcemia, posing toxicity risks .

Potassium Tetrafluoroborate (KBF₄)

- Formula: KBF₄; Molecular Weight: 125.90 g/mol; CAS No.: 14075-53-7 .

- Solubility : Low water solubility (0.55 g/100 mL at 25°C) .

- Applications : Employed in aluminum metallurgy, abrasive wheel binders, and neutron shielding due to its thermal stability.

- Advantage over Calcium Salt: Non-hygroscopic, making it easier to handle in industrial settings .

Cobalt(II) Tetrafluoroborate Hexahydrate (Co(BF₄)₂·6H₂O)

- Formula: Co(BF₄)₂·6H₂O; Molecular Weight: 340.63 g/mol; CAS No.: 15684-35-2 .

- Solubility: Soluble in polar solvents like water and ethanol.

- Applications: Acts as a catalyst in organic synthesis and a precursor for cobalt-based nanomaterials.

Cadmium Tetrafluoroborate (Cd(BF₄)₂)

- Formula: Cd(BF₄)₂; Molecular Weight: 286.11 g/mol; CAS No.: 127473-97-6 .

- Applications : Primarily used in electroplating and specialty chemical synthesis.

- Drawbacks : Cadmium’s high toxicity limits its use compared to less hazardous alternatives like calcium or sodium salts .

Tetramethylammonium Tetrafluoroborate (N(CH₃)₄BF₄)

- Formula: N(CH₃)₄BF₄; Molecular Weight: 161.93 g/mol; CAS No.: 13826-83-6 .

- Applications : Utilized in ionic liquids, electrochemical studies, and as a phase-transfer catalyst.

- Stability : Stable under ambient conditions but incompatible with strong oxidizing agents .

Comparative Data Table

Research Findings and Trends

Thermal Stability : this compound exhibits moderate thermal stability, but its hygroscopicity limits high-temperature applications compared to potassium tetrafluoroborate .

Electrochemical Utility : Calcium and tetramethylammonium salts are preferred in battery electrolytes due to their ionic conductivity, though the latter offers better stability in organic solvents .

Environmental Impact : Cadmium and cobalt salts face regulatory restrictions due to ecological toxicity, driving research toward safer alternatives like sodium or potassium tetrafluoroborates .

Biological Activity

Calcium tetrafluoroborate (Ca(BF4)2) is an inorganic compound that has garnered attention in various fields, including biology, materials science, and electrochemistry. This article focuses on its biological activity, examining its effects on living organisms, potential applications, and relevant research findings.

This compound is characterized by its tetrafluoroborate anion () and calcium cation (). It is soluble in water, releasing calcium ions that are crucial for numerous biological processes.

Biological Significance of Calcium Ions

Calcium ions (Ca²⁺) play vital roles in various biological functions:

- Signal Transduction : Calcium acts as a secondary messenger in many signaling pathways, influencing cellular responses to hormones and neurotransmitters.

- Enzyme Activity : Many enzymes require calcium for their activation or function.

- Muscle Contraction : Calcium ions are essential for muscle contraction mechanisms.

- Cell Membrane Stability : They contribute to maintaining the structural integrity of cell membranes.

Toxicological Evaluations

Research indicates that this compound can have varying effects on biological systems depending on the dosage and exposure duration. A notable study evaluated the compound's impact on rats over a 28-day period:

- Dosage Levels : Rats were administered doses of 0 (control), 20, 80, and 320 mg/kg body weight.

- Observations : Significant dose-dependent changes were noted in female rats' hematological parameters at doses of 80 mg/kg and above. Specifically, there were decreases in erythrocyte count and hemoglobin levels, which were reversible after a 14-day observation period .

- No Observed Effect Level (NOEL) : The NOEL for male rats was established at 320 mg/kg body weight, while for females it was 20 mg/kg due to hematological changes .

Case Study: Thyroid Gland Activity

A significant finding from a study involving potassium tetrafluoroborate (related to this compound) highlighted its accumulation in the thyroid gland:

- Accumulation Ratio : After administration of a labeled dose, the thyroid gland exhibited a specific activity ratio significantly higher than other organs (e.g., muscle and liver), suggesting a preferential uptake of tetrafluoroborate by the thyroid .

- Implications : This accumulation raises concerns regarding potential thyroid dysfunction or hormonal imbalances due to excessive exposure.

Table: Relative Specific Activity of Potassium Tetrafluoroborate

| Time (minutes) | Muscle | Liver | Spleen | Brain | Thyroid Gland |

|---|---|---|---|---|---|

| 40 | 1.93 | 1.27 | 1.35 | 0.67 | 12.3 |

| 60 | 1.65 | 1.34 | 1.01 | 0.23 | 15.7 |

| 100 | 1.90 | 0.99 | 0.85 | 0.49 | 21.0 |

| 120 | 1.42 | 1.24 | 1.03 | 0.86 | 36.4 |

This table illustrates the preferential distribution of potassium tetrafluoroborate in various organs over time, emphasizing its significant accumulation in the thyroid gland .

Research Applications

This compound's properties extend beyond toxicity studies; it serves as a precursor for synthesizing fluoride-containing materials with potential applications in:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of calcium tetrafluoroborate critical for experimental handling?

this compound (B₂CaF₈) has a molecular weight of 213.69 g/mol and is hygroscopic, requiring storage at room temperature in airtight containers to prevent moisture absorption . It is water-soluble, which facilitates its use in aqueous reactions, but its corrosive nature (Hazard Class 8) necessitates inert handling conditions. Researchers should verify the hydrate form (CAS 15978-68-4) when working with hydrated samples, as water content may affect reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its corrosivity and hygroscopicity, researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with dry nitrogen purging to minimize moisture exposure. Contaminated waste must be segregated and neutralized before disposal, adhering to local regulations for corrosive substances .

Q. How can researchers validate the purity and identity of synthesized this compound?

Combine X-ray diffraction (XRD) to confirm crystalline structure with elemental analysis (e.g., ICP-MS) to verify calcium and boron stoichiometry. Nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹⁹F) can characterize the tetrafluoroborate anion environment. Purity assessment via thermogravimetric analysis (TGA) ensures minimal hydrate or solvent residues .

Advanced Research Questions

Q. What synthesis strategies optimize yield and purity of this compound?

High-purity synthesis often involves metathesis reactions between calcium salts (e.g., CaCO₃) and tetrafluoroboric acid (HBF₄) in anhydrous solvents. Post-synthesis, recrystallization from dry acetonitrile or ethanol under nitrogen can reduce impurities. Monitor reaction progress via pH titration to ensure complete neutralization .

Q. How does this compound's hygroscopicity impact its use in moisture-sensitive reactions, and how can this be mitigated?

The compound’s hygroscopicity can introduce water into reactions, altering kinetics or product distribution. Mitigation includes pre-drying under vacuum (60–80°C for 24 hours) and using Schlenk-line techniques for solvent transfers. Karl Fischer titration should quantify residual moisture before critical experiments .

Q. What advanced techniques resolve structural and thermal stability challenges in this compound applications?

Pair Raman spectroscopy with differential scanning calorimetry (DSC) to study phase transitions and decomposition thresholds (e.g., above 200°C). For dynamic applications, high-pressure XRD can reveal structural changes under varying conditions, while solid-state NMR probes anion-cation interactions .

Q. How should researchers address solubility discrepancies in solvent screening for this compound?

Systematically test solvents (e.g., DMSO, ionic liquids) using gravimetric analysis under controlled humidity. For low-polarity media, employ sonication or co-solvents (e.g., THF) to enhance dissolution. Compare results with predictive models like COSMO-RS for ionic liquids to guide solvent selection .

Q. Methodological Notes

- Contradiction Alert : CAS 13814-93-2 refers to anhydrous this compound, while 15978-68-4 denotes the hydrate. Confirm the form via TGA before experimental design .

- Data Gaps : Limited direct studies on this compound exist; extrapolate methodologies from analogous salts (e.g., cobalt or cadmium tetrafluoroborate) with caution .

Properties

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.